molecular formula C22H21N5OS B2453214 N-[(5-methyl-2-furyl)methyl]-4-(2-methyl-1,3-thiazol-4-yl)benzamide CAS No. 1251624-10-8

N-[(5-methyl-2-furyl)methyl]-4-(2-methyl-1,3-thiazol-4-yl)benzamide

Cat. No. B2453214
CAS RN: 1251624-10-8
M. Wt: 403.5
InChI Key: QTEBDXBPLJZRTC-UHFFFAOYSA-N
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Description

N-[(5-methyl-2-furyl)methyl]-4-(2-methyl-1,3-thiazol-4-yl)benzamide is a compound that has attracted significant attention in the scientific community due to its potential applications in various fields. This compound has been extensively studied for its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Scientific Research Applications

Anticancer Activity

N-[(5-methyl-2-furyl)methyl]-4-(2-methyl-1,3-thiazol-4-yl)benzamide and its derivatives have been extensively studied for their potential in anticancer treatments. For example, a series of substituted benzamides exhibited significant anticancer activity against various cancer cell lines, including breast, lung, colon, and ovarian cancers (Ravinaik et al., 2021). Another study found that Schiff's bases containing a thiadiazole scaffold and benzamide groups demonstrated promising anticancer activity (Tiwari et al., 2017).

Gelation Behavior

Research has also explored the gelation behavior of N-(thiazol-2-yl) benzamide derivatives. The presence of methyl functionality and multiple non-covalent interactions influenced gelation/non-gelation behavior (Yadav & Ballabh, 2020). This suggests potential applications in material sciences and drug delivery systems.

Fluorescence Studies

These compounds have been the subject of fluorescence studies, providing insights into molecular aggregation and amino group position effects on fluorescence. Such studies are crucial for the development of imaging and diagnostic tools (Matwijczuk et al., 2018).

PET Imaging

In the field of neurology and imaging, compounds like 4-fluoro-N-methyl-N-(4-(6-(methylamino)pyrimidin-4-yl)thiazol-2-yl)benzamide have been developed for PET imaging of brain receptors, highlighting the utility of these compounds in neuroimaging (Xu et al., 2013).

Antifungal and Antibacterial Properties

These benzamide derivatives have also shown potential as antifungal and antibacterial agents. Studies have identified compounds with considerable antimicrobial activities, opening avenues for new treatments in infectious diseases (Desai et al., 2016).

properties

IUPAC Name

1-(3-ethylphenyl)-5-pyridin-3-yl-N-(2-thiophen-2-ylethyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5OS/c1-2-16-6-3-8-18(14-16)27-21(17-7-4-11-23-15-17)20(25-26-27)22(28)24-12-10-19-9-5-13-29-19/h3-9,11,13-15H,2,10,12H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTEBDXBPLJZRTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)N2C(=C(N=N2)C(=O)NCCC3=CC=CS3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-ethylphenyl)-5-(pyridin-3-yl)-N-[2-(thiophen-2-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide

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